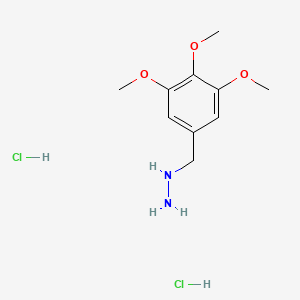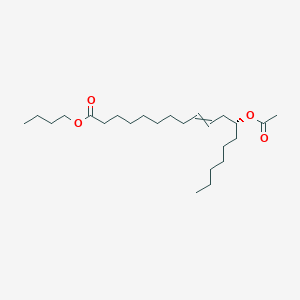
Butyl (12R)-12-acetyloxyoctadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (12R)-12-acetyloxyoctadec-9-enoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant fragrances and are commonly used in the production of flavors and perfumes. This particular compound is characterized by its long carbon chain and the presence of an ester functional group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (12R)-12-acetyloxyoctadec-9-enoate typically involves the esterification reaction between butanol and (12R)-12-acetyloxyoctadec-9-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanol+(12R)-12-acetyloxyoctadec-9-enoic acidH2SO4Butyl (12R)-12-acetyloxyoctadec-9-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like Amberlyst-15 can enhance the reaction efficiency .
化学反応の分析
Types of Reactions
Butyl (12R)-12-acetyloxyoctadec-9-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized products.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases can be used to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Major Products Formed
Hydrolysis: Butanol and (12R)-12-acetyloxyoctadec-9-enoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Epoxides or other oxidized derivatives.
科学的研究の応用
Butyl (12R)-12-acetyloxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes
作用機序
The mechanism of action of Butyl (12R)-12-acetyloxyoctadec-9-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing processes such as fatty acid synthesis and degradation. The ester functional group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
Butyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.
Ethyl oleate: An ester of oleic acid and ethanol, used in pharmaceuticals and cosmetics.
Methyl linoleate: An ester of linoleic acid and methanol, used in biodiesel production .
Uniqueness
Butyl (12R)-12-acetyloxyoctadec-9-enoate is unique due to its specific structure, which includes a long carbon chain and a chiral center at the 12th carbon. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C24H44O4 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
butyl (12R)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/t23-/m1/s1 |
InChIキー |
BEWFIPLBFJGWSR-HSZRJFAPSA-N |
異性体SMILES |
CCCCCC[C@H](CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


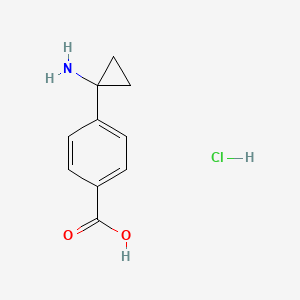
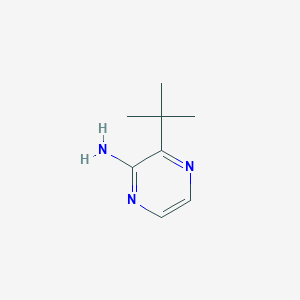
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
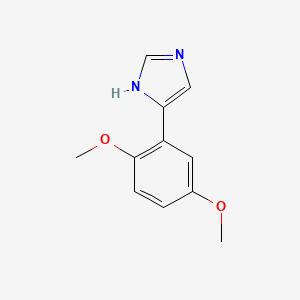
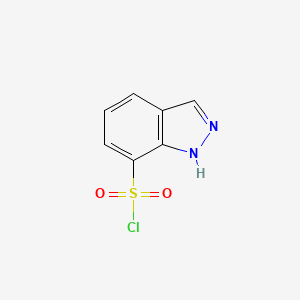
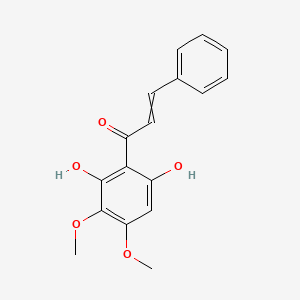
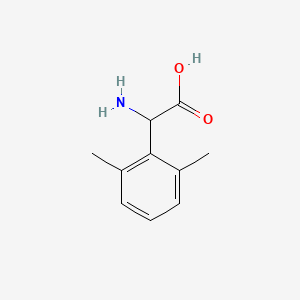
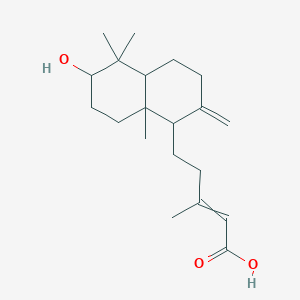
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
